N-(2-Amino-4-nitrophenyl)acetamide
Overview
Description
GLYCINE-p-NITROANILIDE is a synthetic compound used primarily as a substrate in enzymatic assays. It is a derivative of glycine, an amino acid, and p-nitroaniline, a nitroaromatic compound. This compound is particularly useful in biochemical research for studying proteolytic enzymes, as it releases p-nitroaniline upon enzymatic cleavage, which can be easily detected spectrophotometrically.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLYCINE-p-NITROANILIDE typically involves the coupling of glycine with p-nitroaniline. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the peptide bond between glycine and p-nitroaniline. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of GLYCINE-p-NITROANILIDE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
GLYCINE-p-NITROANILIDE undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by proteases, releasing p-nitroaniline.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Proteases such as trypsin or chymotrypsin in aqueous buffer solutions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
- p-Nitroaniline and glycine. p-Phenylenediamine and glycine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
GLYCINE-p-NITROANILIDE is widely used in scientific research, particularly in the following fields:
Biochemistry: As a substrate for studying proteolytic enzyme activity.
Pharmacology: In drug development to screen for enzyme inhibitors.
Clinical Diagnostics: In assays to measure enzyme levels in biological samples.
Industrial Enzyme Production: To evaluate the activity of industrial enzymes used in various applications.
Mechanism of Action
The primary mechanism of action of GLYCINE-p-NITROANILIDE involves its cleavage by proteolytic enzymes. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. The released p-nitroaniline can be detected spectrophotometrically at 405 nm, allowing for the quantification of enzyme activity .
Comparison with Similar Compounds
GLYCINE-p-NITROANILIDE is unique due to its specific use as a chromogenic substrate for proteases. Similar compounds include:
Leucine-p-nitroanilide: Used for leucine aminopeptidase assays.
Alanine-p-nitroanilide: Used for alanine aminopeptidase assays.
Methionine-p-nitroanilide: Used for methionine aminopeptidase assays.
These compounds share the common feature of releasing p-nitroaniline upon enzymatic cleavage, but they differ in the amino acid component, which determines their specificity for different proteases.
Properties
IUPAC Name |
N-(2-amino-4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,9H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPPRBGGVRKEJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068896 | |
Record name | Acetamide, N-(2-amino-4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53987-32-9 | |
Record name | N-(2-Amino-4-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53987-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(2-amino-4-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053987329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(2-amino-4-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(2-amino-4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-amino-4-nitrophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.528 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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